Pyrindamycin A

説明

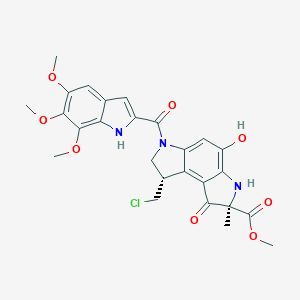

Structure

3D Structure

特性

IUPAC Name |

methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGFADYROAVVTF-MZHQLVBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152093 | |

| Record name | Duocarmycin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-36-7 | |

| Record name | Methyl (2R,8S)-8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]benzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrindamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Pyrindamycin A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyrindamycin A, a potent antitumor antibiotic. The document details the taxonomy of the producing organism, Streptomyces sp. SF2582, optimized fermentation and isolation protocols, and a comprehensive summary of its physicochemical and biological properties. This guide is intended to serve as a core resource for researchers in natural product discovery, medicinal chemistry, and oncology drug development.

Discovery and Taxonomy of the Producing Organism

This compound, along with its stereoisomer Pyrindamycin B, was first isolated from the culture broth of a soil actinomycete, strain SF2582. Through comprehensive taxonomic studies, this strain was identified as a species of the genus Streptomyces.

Morphological and Cultural Characteristics

The producing organism, Streptomyces sp. SF2582, exhibits typical characteristics of the Streptomyces genus. When cultivated on various agar (B569324) media, it forms well-developed aerial mycelia with spiral spore chains. The color of the aerial and substrate mycelia, along with the production of soluble pigments, varies depending on the culture medium, as detailed in Table 1.

Table 1: Cultural Characteristics of Streptomyces sp. SF2582

| Medium | Aerial Mycelium | Substrate Mycelium | Soluble Pigment |

| Sucrose-nitrate agar | Grayish-white | Pale yellowish-brown | None |

| Glucose-asparagine agar | White to light gray | Yellowish-brown | Faint brown |

| Glycerol-asparagine agar | Gray | Brown | Brown |

| Starch-inorganic salts agar | White | Pale brown | None |

| Tyrosine agar | White to grayish-white | Brownish-black | Dark brown |

| Nutrient agar | Scant, white | Pale yellow | None |

| Yeast extract-malt extract agar | Gray | Yellowish-brown | Brown |

| Oatmeal agar | Gray | Pale brown | Faint brown |

Physiological Properties

The physiological characteristics of Streptomyces sp. SF2582 were determined through a series of biochemical tests. These findings, crucial for the classification and differentiation of the strain, are summarized in Table 2.

Table 2: Physiological Properties of Streptomyces sp. SF2582

| Test | Result |

| Growth Temperature Range | 15-37°C |

| Optimum Growth Temperature | 28-32°C |

| Melanin Formation | Positive |

| Starch Hydrolysis | Positive |

| Gelatin Liquefaction | Positive |

| Peptonization of Milk | Positive |

| Coagulation of Milk | Negative |

| Nitrate Reduction | Positive |

| Carbon Source Utilization | Glucose, Sucrose, Fructose, Mannitol, Inositol, Rhamnose, Arabinose, Xylose |

Fermentation and Production of this compound

The production of this compound was achieved through submerged fermentation of Streptomyces sp. SF2582. The optimization of fermentation parameters, including medium composition, pH, temperature, and aeration, was critical for maximizing the yield of the target compound.

Experimental Protocol: Fermentation

1. Seed Culture Preparation:

-

A loopful of spores of Streptomyces sp. SF2582 from a slant culture is inoculated into a 100-ml flask containing 20 ml of seed medium (e.g., Tryptic Soy Broth).

-

The flask is incubated on a rotary shaker at 28°C for 48 hours.

2. Production Culture:

-

The seed culture is transferred to a larger production vessel (e.g., a 500-ml flask containing 100 ml of production medium or a larger fermentor). A typical production medium consists of soluble starch, glucose, soybean meal, and inorganic salts.

-

The production culture is incubated at 28°C with vigorous aeration and agitation for 96 to 120 hours. The pH of the medium is maintained between 6.8 and 7.2 throughout the fermentation.

Isolation and Purification of this compound

A multi-step purification process was developed to isolate this compound from the fermentation broth. This process involves solvent extraction followed by a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

1. Extraction:

-

The whole fermentation broth is adjusted to a neutral pH and extracted with an equal volume of ethyl acetate (B1210297).

-

The ethyl acetate layer is separated and concentrated under reduced pressure to yield a crude extract.

2. Silica (B1680970) Gel Chromatography:

-

The crude extract is dissolved in a minimal amount of chloroform (B151607) and applied to a silica gel column.

-

The column is eluted with a stepwise gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC on a C18 column.

-

A gradient of acetonitrile (B52724) in water is used as the mobile phase. This compound is eluted as a distinct peak and collected.

4. Crystallization:

-

The purified this compound fraction is concentrated and crystallized from a suitable solvent system (e.g., methanol-water) to yield pure this compound.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated through a combination of physicochemical analyses and spectroscopic methods.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₂₆ClN₃O₈ |

| Molecular Weight | 543.96 |

| Appearance | Pale yellow needles |

| Melting Point | 218-220 °C (decomposed) |

| Optical Rotation [α]D²⁵ | +450° (c 0.1, CHCl₃) |

| UV λmax (MeOH) nm (ε) | 225 (35,000), 260 (15,000), 310 (5,000) |

| Solubility | Soluble in chloroform, dichloromethane, DMSO; sparingly soluble in methanol, ethanol; insoluble in water, n-hexane |

Table 4: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| δ (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 1.25 | d | 7.0 | CH₃-11 |

| 2.50 | m | H-10 | |

| 3.20 | dd | 11.0, 4.0 | H-9a |

| 3.45 | dd | 11.0, 2.0 | H-9b |

| 3.85 | s | OCH₃-5' | |

| 3.90 | s | OCH₃-6' | |

| 4.00 | s | OCH₃-7' | |

| 4.20 | d | 12.0 | H-2a |

| 4.50 | d | 12.0 | H-2b |

| 5.10 | q | 7.0 | H-11 |

| 5.80 | s | H-1 | |

| 6.50 | s | H-4' | |

| 6.80 | s | H-8' | |

| 7.20 | s | H-4 | |

| 8.00 | br s | NH-7 |

Table 5: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| δ (ppm) | Assignment |

| 15.5 | CH₃-11 |

| 35.0 | C-10 |

| 45.0 | C-9 |

| 50.0 | C-2 |

| 56.0 | OCH₃-5' |

| 56.2 | OCH₃-6' |

| 56.5 | OCH₃-7' |

| 68.0 | C-11 |

| 98.0 | C-4' |

| 105.0 | C-8' |

| 110.0 | C-3a |

| 115.0 | C-8 |

| 120.0 | C-4 |

| 125.0 | C-4a |

| 130.0 | C-3'a |

| 135.0 | C-8'a |

| 140.0 | C-1' |

| 145.0 | C-5' |

| 150.0 | C-6' |

| 155.0 | C-7' |

| 160.0 | C-5a |

| 165.0 | C=O (amide) |

| 170.0 | C=O (ester) |

| 180.0 | C-12a |

| 185.0 | C-6 |

Biological Activity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines and antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to involve the inhibition of DNA synthesis.

Table 6: In Vitro Cytotoxicity of this compound against various cancer cell lines (IC₅₀ values)

| Cell Line | IC₅₀ (µg/ml) |

| P388 leukemia | 0.001 |

| L1210 leukemia | 0.002 |

| B16 melanoma | 0.005 |

| HCT-116 colon cancer | 0.01 |

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound. The detailed protocols and quantitative data presented herein serve as a valuable resource for the scientific community, facilitating further research into the therapeutic potential of this potent antitumor antibiotic. The unique structure and significant biological activity of this compound highlight the continued importance of natural product screening from Streptomyces and other microbial sources in the quest for novel drug candidates.

Pyrindamycin A: A Technical Guide to its Mechanism of Action as a DNA Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin A, a potent antitumor antibiotic belonging to the duocarmycin class of natural products, exerts its cytotoxic effects through a sophisticated mechanism culminating in the inhibition of DNA synthesis. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of this compound activity. It details the process of reductive activation, sequence-selective DNA minor groove binding, covalent alkylation of adenine (B156593), and the subsequent cellular responses, including cell cycle arrest and apoptosis. This document synthesizes quantitative data, outlines key experimental protocols, and provides visual diagrams to offer a comprehensive resource for professionals in oncology and drug development.

Core Mechanism of Action: From Activation to DNA Adduct Formation

The antitumor activity of this compound is predicated on its ability to form a covalent adduct with DNA, a process that can be dissected into several key stages:

1.1 Reductive Activation: While this compound possesses intrinsic activity, the duocarmycin class of compounds can be designed as prodrugs that require reductive activation to exert their full cytotoxic potential. This strategy leverages the hypoxic environment often found in solid tumors, which has a higher concentration of reducing nucleophiles like thiols. These reducing agents can cleave weaker bonds within synthetic duocarmycin analogs, leading to the formation of the active, DNA-alkylating species preferentially at the tumor site.

1.2 Sequence-Selective DNA Minor Groove Binding: this compound, like other members of the duocarmycin family, selectively binds to the minor groove of DNA. This binding is not random; it exhibits a strong preference for AT-rich sequences. The molecular structure of this compound allows it to fit snugly within the narrow confines of the minor groove in these AT-rich regions, an essential prerequisite for the subsequent alkylation event.

1.3 Covalent DNA Alkylation: Following minor groove binding, a highly reactive cyclopropane (B1198618) ring within the this compound structure is activated. This activation is catalyzed by the conformational change induced by the DNA binding itself. The activated cyclopropane then acts as an electrophile, forming a covalent bond with the N3 atom of an adenine base. This irreversible alkylation creates a stable this compound-DNA adduct, distorting the helical structure of the DNA.

Inhibition of DNA Synthesis and Downstream Cellular Events

The formation of the this compound-DNA adduct is the direct cause of its potent antitumor activity. The resulting distortion of the DNA helix serves as a physical barrier to the progression of DNA polymerase during replication, effectively halting DNA synthesis. This disruption of a fundamental cellular process triggers a cascade of downstream signaling events:

-

DNA Damage Response (DDR): The stalled replication forks and DNA adducts are recognized by the cell's DNA damage surveillance machinery. This leads to the activation of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase pathways, which are central regulators of the DDR.

-

Cell Cycle Arrest: Activation of the DDR pathway, particularly the ATR-Chk1 axis, leads to cell cycle arrest, predominantly in the G2/M phase. This checkpoint activation prevents the cell from entering mitosis with damaged DNA.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR signaling will initiate programmed cell death, or apoptosis. This is characterized by the activation of caspases, such as caspase-3, and the cleavage of key cellular substrates like PARP (poly ADP-ribose polymerase).

Quantitative Data on Biological Activity

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) | Resistance Profile |

| P388 Murine Leukemia | 3.9 | - |

| P388/ADR Murine Leukemia | 3.9 | Doxorubicin-resistant |

Data sourced from BenchChem.

Table 2: In Vitro Cytotoxicity of Related Duocarmycin Analogs

| Compound | Cancer Cell Line | IC50 |

| Duocarmycin C1 (Pyrindamycin B) | HeLa S3 | 8.5 nM |

| Duocarmycin SA | Molm-14 (AML) | 11.12 pM |

| Duocarmycin SA | HL-60 (AML) | 112.7 pM |

| Duocarmycin SA | HeLa S3 | 0.00069 nM |

Data for Duocarmycin C1 and SA sourced from BenchChem and MDPI.

Key Experimental Methodologies

4.1 In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow formazan crystal formation by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

-

4.2 DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence to which a small molecule like this compound binds.

-

Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding molecule (this compound). The DNA is then lightly treated with DNase I, an endonuclease that cleaves the DNA backbone. The regions of DNA where this compound is bound are protected from cleavage. When the resulting DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the drug.

-

Protocol Outline:

-

Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end (e.g., with ³²P).

-

Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow equilibrium to be reached.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction and incubated for a short, controlled time to achieve, on average, one cleavage event per DNA molecule.

-

Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.

-

Gel Electrophoresis: The purified DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.

-

Autoradiography/Imaging: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the DNA fragments. The footprint appears as a region of protection from DNase I cleavage in the lanes containing this compound.

-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin A and its structural relatives, such as the well-studied pyridomycin (B90888), are a class of potent antimycobacterial natural products. Their unique chemical scaffolds, assembled by a sophisticated interplay of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), make them attractive starting points for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthetic machinery responsible for creating these complex molecules, with a focus on the core enzymatic steps and the experimental methodologies used to elucidate them. Due to the limited specific literature on this compound biosynthesis, this guide will heavily leverage the more extensively characterized biosynthetic pathway of pyridomycin as a foundational model.

The Biosynthetic Blueprint: The Pyridomycin Gene Cluster

The genetic instructions for pyridomycin production in Streptomyces pyridomyceticus are encoded within a dedicated biosynthetic gene cluster. This cluster houses the genes for the core NRPS and PKS enzymes, as well as tailoring enzymes that modify the nascent molecule to its final, active form.

Table 1: Key Genes and Proposed Functions in the Pyridomycin Biosynthetic Gene Cluster

| Gene | Proposed Function | Enzyme Type |

| pyrA | Activation of the starter unit, 3-hydroxypicolinic acid (3-HPA) | Adenylation (A) domain |

| pyrU | Carrier protein for the activated starter unit | Peptidyl Carrier Protein (PCP) |

| pyrE | NRPS module for the incorporation of L-threonine and 3-(3-pyridyl)-L-alanine | Nonribosomal Peptide Synthetase (NRPS) |

| pyrF | PKS module for the incorporation of a propionate (B1217596) unit | Polyketide Synthase (PKS) |

| pyrG | NRPS module for the activation and modification of the final precursor | Nonribosomal Peptide Synthetase (NRPS) with embedded Ketoreductase (KR) domain |

| pyrH | MbtH-like protein, likely involved in supporting A-domain function | Accessory protein |

| pyr2 | Reduction of a keto group during polyketide chain elongation | 3-oxoacyl-ACP reductase |

| pyrZ | Catalyzes the formation of nicotinic acid, a precursor to the pyridyl moiety | NadC homolog |

The Assembly Line: A Step-by-Step Look at Biosynthesis

The biosynthesis of the pyridomycin core structure is a fascinating example of modular enzymatic synthesis. The process can be broken down into the following key stages:

-

Initiation: The biosynthesis is initiated by the PyrA enzyme, an adenylation (A) domain that specifically recognizes and activates 3-hydroxypicolinic acid (3-HPA) using ATP. The activated 3-HPA is then transferred to the peptidyl carrier protein (PCP), PyrU.[1]

-

Elongation (NRPS): The 3-HPA starter unit is then passed to the first module of the large NRPS enzyme, PyrE. PyrE is a multi-modular enzyme that sequentially incorporates L-threonine and then 3-(3-pyridyl)-L-alanine into the growing peptide chain. Each module of PyrE contains the necessary domains (adenylation, thiolation, and condensation) to perform this chain extension.

-

Elongation (PKS): Following the addition of the amino acid residues, the intermediate is transferred to the PKS module, PyrF. This module is responsible for adding a propionate-derived extender unit to the chain.

-

Final Assembly and Modification: The final precursor is processed by the unusual NRPS module, PyrG. This enzyme contains two adenylation domains, with the second being functional in activating α-keto-β-methylvaleric acid.[2] A ketoreductase (KR) domain embedded within PyrG then reduces a keto group on this final precursor.[2] The MbtH-like protein, PyrH, is thought to be essential for the proper function of the adenylation domain in PyrG.

-

Tailoring and Cyclization: The linear precursor, now assembled on the NRPS/PKS machinery, undergoes final tailoring steps, including a crucial reduction by the 3-oxoacyl-ACP reductase, Pyr2, and is then released and cyclized to form the final pyridomycin scaffold. The precise mechanism of cyclization is yet to be fully elucidated.

Below is a diagram illustrating the proposed biosynthetic pathway of pyridomycin.

References

- 1. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, characterization, and engineering of an advantageous Streptomyces host for heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural Elucidation and Spectroscopic Data of Pyrindamycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Pyrindamycin A, a potent antitumor antibiotic. It details the spectroscopic data that were instrumental in defining its complex architecture and outlines the experimental protocols employed in its isolation and characterization.

Introduction

This compound is a natural product belonging to the pyrrolo[1][2]benzodiazepine antitumor antibiotic family, which are known for their significant biological activity. First isolated from the culture broth of Streptomyces sp. SF2582, this compound and its stereoisomer, Pyrindamycin B, have attracted considerable interest due to their potent cytotoxic properties. The structural determination of these complex molecules was a significant achievement, relying on a combination of advanced spectroscopic techniques. This guide serves as a detailed resource, presenting the key physicochemical and spectroscopic data in a structured format and outlining the experimental methodologies that were pivotal in the elucidation of its intricate structure.

Physicochemical Properties

This compound exhibits distinct physicochemical properties that are foundational to its isolation and characterization. These properties were meticulously determined following its purification.

| Property | Value |

| Molecular Formula | C₂₆H₂₆ClN₃O₈ |

| Molecular Weight | 559.95 g/mol |

| Appearance | Pale yellow needles |

| Melting Point | 218-220 °C (decomposition) |

| Optical Rotation | [α]D²² +440° (c 0.1, CHCl₃) |

| UV λmax (MeOH) | 228, 260 (sh), 322, 365 (sh) nm |

| Solubility | Soluble in chloroform (B151607), methanol (B129727); sparingly soluble in water |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through the comprehensive analysis of various spectroscopic data. High-resolution mass spectrometry established the molecular formula, while detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, were crucial in assembling the complex polycyclic framework and determining the relative stereochemistry.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) provided the exact mass of this compound, which was essential for determining its elemental composition.

| Mass Spectrometry Data | |

| Technique | High-Resolution Mass Spectrometry (HR-MS) |

| Ionization Mode | Positive Ion |

| Molecular Ion (M⁺) | m/z 559.1357 (Calculated for C₂₆H₂₆ClN₃O₈: 559.1357) |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.05 | d | 4.0 |

| H-2α | 2.30 | m | |

| H-2β | 2.85 | m | |

| H-3 | 4.50 | m | |

| H-4a | 5.10 | d | 4.0 |

| H-6 | 7.50 | d | 8.0 |

| H-7 | 7.90 | dd | 8.0, 2.0 |

| H-9 | 7.65 | d | 2.0 |

| H-11a | 5.20 | s | |

| H-2' | 6.10 | d | 16.0 |

| H-3' | 6.90 | d | 16.0 |

| OCH₃-8 | 3.95 | s | |

| OCH₃-5' | 3.85 | s | |

| N-CH₃ | 2.50 | s | |

| OH | 11.50 | s |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 65.2 |

| C-2 | 30.5 |

| C-3 | 55.8 |

| C-4a | 95.1 |

| C-5 | 160.2 |

| C-5a | 115.8 |

| C-6 | 125.4 |

| C-7 | 130.1 |

| C-8 | 155.6 |

| C-9 | 118.2 |

| C-9a | 135.7 |

| C-10a | 180.5 |

| C-11 | 105.3 |

| C-11a | 75.6 |

| C-1' | 168.9 |

| C-2' | 120.4 |

| C-3' | 140.8 |

| C-4' | 110.2 |

| C-5' | 162.1 |

| C-6' | 100.5 |

| OCH₃-8 | 56.5 |

| OCH₃-5' | 55.9 |

| N-CH₃ | 35.1 |

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of meticulous experimental procedures. The following sections detail the generalized methodologies employed.

Fermentation and Isolation

This compound was isolated from the culture broth of Streptomyces sp. SF2582.

-

Fermentation: The producing organism was cultured in a suitable medium under aerobic conditions to promote the production of the target metabolite.

-

Extraction: The culture broth was harvested and extracted with a water-immiscible organic solvent, such as ethyl acetate, to separate the secondary metabolites from the aqueous medium.

-

Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This typically involved:

-

Silica (B1680970) Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound were further purified using reversed-phase preparative HPLC to yield the pure compound.

-

Spectroscopic Analysis

The purified this compound was subjected to a suite of spectroscopic analyses to determine its structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were typically dissolved in deuterated chloroform (CDCl₃). Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were performed to establish proton-proton and proton-carbon correlations, which were critical for assembling the molecular structure.

-

Mass Spectrometry: High-resolution mass spectra were acquired using a mass spectrometer to determine the accurate mass and elemental composition of the molecular ion.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum was recorded in methanol to identify the chromophores present in the molecule.

-

Optical Rotation: The specific rotation was measured using a polarimeter to determine the chiroptical properties of the compound.

Structural Elucidation Workflow

The process of elucidating the structure of this compound followed a logical progression of data acquisition and interpretation. The workflow integrated various spectroscopic and physicochemical data to piece together the complex molecular architecture.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed physicochemical and spectroscopic data presented in this guide provide a comprehensive resource for researchers in the field. The methodologies outlined for its isolation and characterization serve as a practical reference for scientists working with this and related classes of potent antitumor agents. The continued interest in this compound and its analogues underscores their potential in the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Pyrindamycin A as a DNA Alkylating Agent

This compound is a potent antitumor antibiotic that belongs to the duocarmycin class of natural products, which are known for their significant cytotoxic activity.[1][2] As a member of this family, this compound exerts its biological effects primarily through the inhibition of DNA synthesis, a critical process for the proliferation of cancer cells.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a DNA alkylating agent, its biological efficacy, and the experimental methodologies used for its evaluation.

Core Mechanism: DNA Alkylation

The primary mechanism of action for this compound is the alkylation of DNA.[5] This process involves a sequence-selective interaction with the minor groove of DNA, followed by a covalent modification of the DNA bases, which ultimately leads to the inhibition of DNA replication and transcription, triggering cell death.[1][6] While this compound and its analogue, Pyrindamycin B, are stereoisomers with the same molecular formula, they share a core pharmacophore responsible for this potent DNA alkylation.[2][7]

The proposed mechanism involves the following key steps:

-

Minor Groove Binding: this compound first binds non-covalently to the minor groove of the DNA double helix, showing a preference for AT-rich sequences.[6]

-

Activation: This binding event activates a chemically reactive cyclopropane (B1198618) ring within the molecule's structure.[6]

-

Alkylation: The activated ring then forms a covalent bond with the N3 position of an adenine (B156593) base.[6]

-

DNA Distortion and Synthesis Inhibition: This covalent adduct creates a lesion that distorts the DNA helix, physically obstructing the progression of DNA polymerase and halting DNA synthesis, which leads to cytotoxicity.[6]

Proposed mechanism of this compound DNA alkylation.

Biological Activity and Quantitative Data

This compound demonstrates potent cytotoxic activity against a range of murine and human cancer cell lines.[2] A notable characteristic is its effectiveness against cell lines that have developed resistance to other chemotherapeutic agents, such as doxorubicin (B1662922).[2][3]

| Compound | Cell Line | IC50 Value | Notes |

| This compound | P388 (Murine Leukemia) | 3.9 µg/ml | - |

| This compound | P388/ADR (Doxorubicin-Resistant) | 3.9 µg/ml | Efficacy is not impeded by doxorubicin resistance mechanisms.[2] |

Experimental Protocols

The evaluation of this compound and related DNA alkylating agents involves a variety of standard and specialized assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[2]

-

Principle: Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).[2]

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation by viable cells.[2]

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent like DMSO.[2]

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[2]

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[7]

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay specifically measures the effect of a compound on DNA synthesis.[5]

-

Principle: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA. This incorporated BrdU can be detected with a specific antibody.

-

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described in the cytotoxicity assay.[5]

-

BrdU Labeling: Add BrdU to the cell culture medium during the final 2-4 hours of treatment.[5]

-

Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.[5]

-

Antibody Incubation: Incubate cells with a primary antibody against BrdU, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[5]

-

Substrate Addition & Signal Measurement: Add the appropriate substrate and measure the resulting colorimetric or chemiluminescent signal with a microplate reader.[5]

-

-

Data Analysis: The signal intensity, which is directly proportional to the amount of DNA synthesis, is compared between treated and control cells to determine the extent of inhibition.[5]

DNase I Footprinting

This technique is used to identify the specific DNA sequence where a molecule binds.[8]

-

Principle: A DNA region bound by a ligand, such as this compound, is protected from cleavage by the DNase I enzyme. When the DNA fragments are separated by gel electrophoresis, the binding site appears as a "footprint"—a gap in the ladder of fragments.[9][10]

-

Methodology:

-

DNA Probe Preparation: Prepare a DNA fragment of interest, labeled at one end (e.g., with a radioactive isotope or fluorescent tag).[8]

-

Binding Reaction: Incubate the labeled DNA probe with varying concentrations of this compound.[8]

-

DNase I Digestion: Lightly digest the DNA with DNase I, such that on average, each DNA strand is cut only once.[11]

-

Gel Electrophoresis: Denature the DNA and separate the fragments on a high-resolution polyacrylamide gel.

-

Autoradiography/Imaging: Visualize the DNA fragments. The footprint will appear as a clear region on the gel where the drug protected the DNA from cleavage.[8]

-

-

Data Analysis: The location of the gap in the DNA ladder reveals the specific binding sequence of the compound.[8]

General experimental workflow for evaluating this compound.

Signaling Pathways

The DNA damage induced by this compound triggers cellular stress responses that can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This is a common pathway activated by DNA alkylating agents.

Simplified DNA damage response pathway.

Conclusion and Future Directions

This compound is a powerful antitumor agent whose activity is rooted in its ability to alkylate DNA, thereby inhibiting DNA synthesis.[1][3] Its efficacy against doxorubicin-resistant cell lines highlights its potential for overcoming certain types of multidrug resistance.[2]

Further research is necessary to fully characterize the therapeutic potential of this compound. Key areas for future investigation include:

-

Broad-Spectrum Activity: Evaluating its cytotoxicity across a wider range of human cancer cell lines.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in animal models to assess its therapeutic index and antitumor effects in a physiological context.

-

Combination Therapies: Exploring its synergistic potential when used in combination with other anticancer agents.

-

Structure-Activity Relationship (SAR): Synthesizing and evaluating new analogues to gain deeper insights into the SAR of this compound class, potentially leading to the development of even more potent and selective agents.[2]

This guide provides a foundational understanding of this compound for professionals engaged in oncology research and drug development. The detailed protocols and mechanistic insights serve as a valuable resource for the continued exploration of this promising class of DNA alkylating agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mybiosource.com [mybiosource.com]

- 10. In Vitro DNase I Footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. med.upenn.edu [med.upenn.edu]

Pyrindamycin A and the Duocarmycin Antibiotics: A Technical Guide to their Core Relationship

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Pyrindamycin A and its relationship to the duocarmycin class of antibiotics. Pyrindamycins are potent antitumor agents that belong to the duocarmycin family, a group of natural products renowned for their exceptional cytotoxicity.[1] This document elucidates the structural similarities, shared mechanism of action, and comparative biological activities of this compound and other duocarmycins. Detailed experimental methodologies for key assays are provided, and signaling pathways, experimental workflows, and structural relationships are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Duocarmycin Family of DNA Alkylating Agents

The duocarmycins are a class of highly potent antitumor antibiotics first isolated from Streptomyces species in the late 1980s.[2] These natural products, including the well-studied duocarmycin SA and CC-1065, exhibit remarkable cytotoxic activity against a broad range of cancer cell lines, even at picomolar concentrations.[3][4] The core of their biological activity lies in their unique ability to sequence-selectively alkylate DNA.[5] This covalent modification of DNA disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to apoptotic cell death.[5]

This compound, along with its analogue Pyrindamycin B, are integral members of this family. They share the characteristic DNA alkylating properties and potent antineoplastic effects.[6] Notably, Pyrindamycins have demonstrated efficacy against doxorubicin-resistant cell lines, suggesting a mechanism of action that can overcome certain forms of multidrug resistance.[6] This guide will explore the intricate relationship between this compound and the broader duocarmycin class, providing a detailed examination of their chemical biology and therapeutic potential.

Structural Relationship: A Shared Pharmacophore

The potent biological activity of the duocarmycin class, including this compound, stems from a conserved molecular architecture. This architecture consists of two key components: a DNA-binding subunit and a DNA-alkylating subunit.

The DNA-binding subunit is typically an indole-containing moiety that facilitates the non-covalent, sequence-specific recognition of the minor groove of DNA, with a preference for AT-rich regions.[5] The DNA-alkylating subunit contains a highly reactive cyclopropane (B1198618) ring. It is this strained ring that, upon proper positioning in the DNA minor groove, covalently modifies the N3 position of adenine (B156593) bases.

Below is a diagram illustrating the general structure of the duocarmycin pharmacophore and the specific structure of this compound.

Caption: Structural relationship between the general duocarmycin class and this compound.

Mechanism of Action: DNA Minor Groove Alkylation

The cytotoxic effects of this compound and other duocarmycins are a direct consequence of their interaction with DNA. The process can be summarized in the following steps:

-

Minor Groove Binding: The antibiotic recognizes and binds to the minor groove of DNA, showing a preference for AT-rich sequences. This non-covalent interaction is guided by the shape and chemical properties of the DNA-binding subunit.

-

Conformational Change and Activation: Upon binding, a subtle conformational change is induced in the antibiotic, which activates the cyclopropane ring of the alkylating subunit.

-

Covalent Alkylation: The activated cyclopropane ring undergoes a nucleophilic attack from the N3 position of an adenine base within the minor groove, forming a stable, covalent bond.

-

DNA Damage and Cellular Response: This DNA adduct distorts the helical structure of DNA, creating a lesion that blocks the progression of DNA polymerase and RNA polymerase. This disruption of DNA replication and transcription triggers cellular DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates the signaling pathway from DNA alkylation to cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. medchemexpress.com [medchemexpress.com]

In vitro cytotoxic properties of Pyrindamycin A against cancer cell lines

An In-Depth Technical Guide on the In Vitro Cytotoxic Properties of Pyrindamycin A Against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent antitumor antibiotic belonging to the duocarmycin class of natural products, which are recognized for their significant cytotoxic activity.[1][2] As a structural analog of Pyrindamycin B, it functions as a powerful DNA alkylating agent.[3] The primary mechanism of action for this compound involves the inhibition of DNA synthesis, which disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] This compound has demonstrated strong cytotoxic effects against various murine and human tumor cell lines, with notable efficacy against doxorubicin-resistant cells, highlighting its potential to overcome certain forms of multidrug resistance.[2]

Data Presentation: Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound, representing the concentration required to inhibit 50% of cell growth in vitro.[3][4] The available data for this compound is summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | Notes |

| P388 | Murine Leukemia | 3.9[1][2] | - |

| P388/ADR | Doxorubicin-Resistant Murine Leukemia | 3.9[1][2] | Demonstrates efficacy against multidrug-resistant cells. |

Mechanism of Action: DNA Synthesis Inhibition

The antitumor properties of this compound are primarily attributed to its ability to inhibit DNA synthesis through DNA alkylation.[1][2] This process involves several key steps:

-

DNA Binding: this compound is believed to bind to the minor groove of DNA, with a preference for AT-rich sequences.[5]

-

Alkylation: Following binding, a reactive component of the this compound structure forms a covalent bond with the N3 position of adenine (B156593) bases within the DNA.[5]

-

DNA Damage: This covalent modification creates a lesion that distorts the DNA helix.[5]

-

Inhibition of Cellular Processes: The structural alteration of the DNA obstructs the progression of DNA polymerase, thereby halting DNA replication and leading to cell death.[5]

This DNA damage is hypothesized to activate cellular stress responses and DNA damage checkpoints. Sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are likely activated, leading to the phosphorylation of downstream effectors such as the tumor suppressor protein p53.[3][6] Activated p53 can then induce the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[3]

Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the in vitro cytotoxic properties of this compound are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]

Methodology

-

Cell Seeding: Cancer cell lines are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[9]

-

Drug Treatment: Cells are treated with various concentrations of this compound. A control group without the drug is included.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[3]

-

MTT Addition: 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[7]

-

Incubation with MTT: The plate is incubated for 4 hours in a humidified atmosphere to allow for the formation of formazan crystals.[7]

-

Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[3] The plate may be left overnight in the incubator.[7]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]

-

Data Analysis: The IC50 value is calculated from the dose-response curve generated by plotting cell viability against the logarithm of the drug concentration.[6]

Workflow for a typical MTT cytotoxicity assay.

Apoptosis Detection (Annexin V-FITC / Propidium (B1200493) Iodide Assay)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane.[10][11] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent tag (FITC) to label early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[11]

Methodology

-

Induce Apoptosis: Treat cells with the desired concentrations of this compound for a specified time.

-

Cell Collection: Harvest 1-5 x 10⁵ cells by centrifugation.[11] For adherent cells, gently trypsinize and wash with serum-containing media.[12]

-

Washing: Wash cells twice with cold PBS.[13]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[11]

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[12]

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12][13]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Workflow for Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) via flow cytometry.[14] Since PI also binds to RNA, treatment with RNase is necessary for accurate DNA analysis.[14]

Methodology

-

Cell Collection: Harvest approximately 1 x 10⁶ cells and prepare a single-cell suspension.[15]

-

Fixation: Add the cell suspension dropwise into cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[14][16] Fix for at least 30 minutes at 4°C.[16] Cells can be stored at -20°C for several weeks at this stage.[14]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[17]

-

RNase Treatment: Resuspend the cell pellet and add RNase A solution (e.g., 50 µL of 100 µg/mL) to ensure only DNA is stained.[16][17]

-

PI Staining: Add PI staining solution (e.g., 400 µL of 50 µg/mL PI) to the cells.[15][17]

-

Incubation: Incubate at room temperature for 5-10 minutes.[15][17]

-

Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a low flow rate for better resolution.[15][17]

Workflow for cell cycle analysis using PI staining.

Signaling Pathways in this compound-Induced Cytotoxicity

The DNA damage induced by this compound is a potent trigger for cellular signaling cascades that determine cell fate. The p53 tumor suppressor pathway is a critical component of this response.

p53-Dependent Apoptosis and Cell Cycle Arrest Pathway

-

DNA Damage Sensing: DNA lesions created by this compound are recognized by sensor kinases such as ATM and ATR.[3]

-

p53 Activation: These kinases phosphorylate and activate p53, stabilizing the protein and allowing it to accumulate in the nucleus.

-

Transcriptional Regulation: Activated p53 functions as a transcription factor, inducing the expression of target genes.

-

Cell Cycle Arrest: One key target is CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle, typically at the G1/S or G2/M transition, to allow time for DNA repair.[3][18]

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins from the BCL-2 family, such as PUMA and Bax.[19] These proteins promote mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade, which executes apoptosis.[20]

p53-dependent signaling in response to this compound.

Conclusion

This compound exhibits potent in vitro cytotoxic properties against cancer cell lines, including those resistant to conventional chemotherapeutics like doxorubicin.[2] Its mechanism of action, centered on DNA alkylation and the subsequent inhibition of DNA synthesis, triggers robust cellular responses, including cell cycle arrest and apoptosis, which are often mediated by the p53 signaling pathway.[1][3] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and similar DNA-damaging agents. Further research is necessary to fully elucidate its activity across a broader spectrum of cancer cell lines and to explore its therapeutic potential in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. A reversible, p53-dependent G0/G1 cell cycle arrest induced by ribonucleotide depletion in the absence of detectable DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Production and Cultivation of Pyrindamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the production of Pyrindamycin A, a potent antitumor antibiotic. The document details the producing microorganism, its cultivation, and the methodologies for isolating the compound. It is designed to be a valuable resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

The Producing Organism: Streptomyces pyridomyceticus

This compound is a natural product belonging to the pyrindamycin family of antibiotics. It is produced by the Gram-positive, filamentous bacterium, Streptomyces pyridomyceticus . This soil-dwelling actinomycete is a known producer of various secondary metabolites with diverse biological activities. This compound is a close structural analog of Pyrindamycin B, also known as Pyridomycin, which is also produced by S. pyridomyceticus. Another known producer of Pyrindamycin B is Dactylosporangium fulvum.

Cultivation of Streptomyces pyridomyceticus for this compound Production

The successful cultivation of S. pyridomyceticus is paramount for the production of this compound. This involves a two-stage fermentation process: a seed culture to generate sufficient biomass and a production culture to promote the synthesis of the desired secondary metabolite.

Media Composition

The composition of the culture media is a critical factor influencing cell growth and antibiotic production. The following table outlines typical media formulations for the cultivation of S. pyridomyceticus.

| Medium Type | Component | Concentration (g/L) |

| Seed Culture Medium (Tryptic Soy Broth - TSB) | Tryptone | 17 |

| Soytone | 3 | |

| Dextrose | 2.5 | |

| NaCl | 5 | |

| K₂HPO₄ | 2.5 | |

| Production Culture Medium (ISP-2 Broth) | Malt Extract | 10 |

| Yeast Extract | 4 | |

| Glucose | 4 | |

| pH | 7.0 |

Fermentation Parameters

Optimal fermentation parameters are crucial for maximizing the yield of this compound. The following table summarizes the key cultivation conditions.

| Parameter | Seed Culture | Production Culture |

| Temperature | 30°C | 30°C |

| pH | 7.0-7.2 | 7.0 |

| Agitation | 220 rpm | 180 rpm |

| Incubation Time | 24 hours | 7 days |

| Inoculum Size | - | 5% (v/v) |

Quantitative Data on Production

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and isolation of this compound.

Protocol for Fermentation of Streptomyces pyridomyceticus

-

Seed Culture Preparation:

-

Prepare the seed culture medium (TSB) and sterilize.

-

Inoculate the medium with a fresh culture of S. pyridomyceticus.

-

Incubate at 30°C for 24 hours on a rotary shaker at 220 rpm.[1]

-

-

Production Culture:

Protocol for Extraction and Purification of this compound

-

Extraction:

-

After the fermentation period, centrifuge the culture broth to separate the mycelium from the supernatant.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Collect the organic (ethyl acetate) phase and evaporate it to dryness using a rotary evaporator.[1]

-

-

Purification:

-

The crude extract can be purified using chromatographic techniques.

-

Thin Layer Chromatography (TLC): The crude mixture can be loaded on a preparative TLC plate (Silica gel 60 F254) and developed using a solvent system such as petroleum ether:chloroform (1:1, v/v).[1]

-

Column Chromatography: Further purification can be achieved using a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity to separate the desired compound.[2]

-

High-Performance Liquid Chromatography (HPLC): Final purification can be performed using a preparative HPLC system.[2]

-

Biosynthesis of Pyrindamycin

The biosynthesis of Pyrindamycin is a complex process involving a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[3] The biosynthetic gene cluster in S. pyridomyceticus contains several key genes responsible for the assembly of the Pyrindamycin backbone.

The following diagram illustrates the proposed biosynthetic pathway for Pyridomycin (Pyrindamycin B), which is analogous to that of this compound.

Caption: Proposed biosynthetic pathway of Pyrindamycin.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental procedures described in this guide.

Caption: Workflow for the fermentation of S. pyridomyceticus.

Caption: Workflow for the extraction and purification of this compound.

References

A Technical Guide to the Biological Properties of Pyrindamycin A Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrindamycin A and its analogues are potent antitumor antibiotics belonging to the duocarmycin class of natural products. These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine (B156593) in AT-rich regions of the minor groove. This covalent modification of DNA triggers a cascade of cellular events, including the activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the biological properties of this compound analogues, including their mechanism of action, structure-activity relationships, and effects on cellular signaling pathways. Detailed experimental protocols for key biological assays are provided, and quantitative cytotoxicity data are summarized for comparative analysis.

Introduction

This compound is a natural product first isolated from Streptomyces sp. that has demonstrated significant antitumor activity. It is a member of the duocarmycin family, a class of compounds known for their potent DNA alkylating capabilities.[1][2] The unique chemical structure of pyrindamycins, featuring a reactive cyclopropane (B1198618) ring, allows for covalent bond formation with DNA, leading to the disruption of essential cellular processes like DNA replication and transcription.[3][4] This mechanism of action makes this compound and its analogues promising candidates for the development of novel anticancer therapeutics, particularly for their ability to overcome certain mechanisms of multidrug resistance.[2] This guide will delve into the core biological properties of these compounds, providing researchers and drug development professionals with a detailed understanding of their therapeutic potential.

Mechanism of Action: DNA Alkylation and Induction of the DNA Damage Response

The primary mechanism of action of this compound and its analogues is the alkylation of DNA.[5] This process can be broken down into two key steps:

-

Minor Groove Binding: The molecule first binds non-covalently to the minor groove of the DNA double helix, with a preference for AT-rich sequences.[3]

-

Covalent Adduct Formation: Following binding, the strained cyclopropane ring within the pyrindamycin structure is activated, leading to a nucleophilic attack from the N3 atom of an adenine base. This results in the formation of a stable, covalent adduct.[3][4]

This irreversible alkylation distorts the DNA helix, creating a lesion that obstructs the progression of DNA polymerase and RNA polymerase, thereby inhibiting DNA replication and transcription.[3][4] The presence of these DNA adducts triggers the cellular DNA Damage Response (DDR) pathway.[1][6]

DNA Damage Response Signaling Pathway

The covalent DNA adducts formed by this compound analogues are recognized by the cell's DNA repair machinery. This leads to the activation of the Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling cascades.[6][7][8] These kinases are master regulators of the DDR and initiate a signaling cascade that results in:

-

Phosphorylation of H2AX (γH2AX): The histone variant H2A.X is phosphorylated at serine 139, creating γH2AX foci at the sites of DNA damage. This serves as a docking site for various DNA repair proteins.[9]

-

Cell Cycle Arrest: The ATM/ATR pathways activate checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and inactivate cell cycle regulators such as Cdc25 phosphatases. This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[6][9]

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death, or apoptosis, to eliminate the damaged cells.[9]

Quantitative Biological Data

The cytotoxic activity of this compound analogues is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes available data for this compound and related compounds.

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | P388 Murine Leukemia | 0.0039 | [2] |

| P388/ADR (Doxorubicin-resistant) | 0.0039 | [2] | |

| HeLa S3 | Varies (picomolar range) | [1] | |

| Pyrindamycin B | P388 Murine Leukemia | Similar to this compound | [2] |

| Duocarmycin SA | Various | Picomolar range | [1] |

| KW-2189 | Various | Broad spectrum activity | [2][5] |

| CC-1065 | Various | Potent activity | [10] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell line, exposure time, and assay method.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogues. Below are protocols for key experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogue stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound analogue in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.[4][11]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration using a sigmoidal dose-response curve.

DNA Alkylation Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks, which are a consequence of DNA alkylation.[12][13]

Materials:

-

Microscope slides (pre-coated with normal melting point agarose)

-

Low melting point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Cell Treatment: Treat cells with various concentrations of the this compound analogue for a defined period. Include negative and positive controls.

-

Cell Embedding: Harvest the cells and resuspend them in low melting point agarose. Pipette the cell suspension onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.[13]

-

Lysis: Remove the coverslip and immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[3]

-

Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer to unwind the DNA.[3]

-

Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and apply an electric field. Damaged DNA will migrate out of the nucleus, forming a "comet tail".[3][13]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using comet scoring software. The amount of DNA in the tail is proportional to the number of DNA strand breaks.

DNA Topoisomerase Inhibition Assay

This compound analogues can indirectly affect topoisomerase activity by damaging the DNA substrate. This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.[14][15]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human DNA Topoisomerase I

-

10x Topoisomerase I reaction buffer

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel

-

Ethidium (B1194527) bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and the this compound analogue at various concentrations.

-

Enzyme Addition: Add purified human DNA Topoisomerase I to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[16]

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.[16]

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).[14][17]

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without the inhibitor.

Structure-Activity Relationships

The biological activity of this compound analogues is highly dependent on their chemical structure. Key structural features that influence their DNA binding affinity and cytotoxicity include:

-

The Pyrrolo[2,1-c][1][3]benzodiazepine (PBD) Core: This tricyclic system is the fundamental pharmacophore responsible for DNA minor groove recognition.

-

The (S)-Configuration at C11a: This specific stereochemistry imparts a right-handed twist to the molecule, allowing for an optimal fit within the DNA minor groove.

-

The N10-C11 Iminium Ion (or its precursor): The presence of a reactive iminium ion or a masked equivalent at this position is essential for the covalent alkylation of guanine (B1146940) residues.

-

Substituents on the Aromatic Ring: Modifications to the aromatic A-ring can modulate the electronic properties and, consequently, the reactivity of the iminium ion, thereby affecting the potency of the analogue.

Conclusion

This compound and its analogues represent a promising class of antitumor agents with a well-defined mechanism of action centered on DNA alkylation. Their potent cytotoxicity, particularly against drug-resistant cancer cell lines, underscores their therapeutic potential. A thorough understanding of their biological properties, including their interaction with DNA, the cellular response to the induced damage, and the key structure-activity relationships, is essential for the rational design and development of novel, more effective anticancer drugs based on the pyrindamycin scaffold. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these potent compounds.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. pnas.org [pnas.org]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of a duocarmycin-DNA adduct-recognizing protein in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Pyrindamycin A's Core Structure: A Detailed Guide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrindamycin A is a potent antitumor antibiotic that belongs to the duocarmycin family of natural products.[1] These compounds are known for their sequence-selective DNA alkylating capabilities, which leads to their cytotoxic effects.[1][2] this compound and its stereoisomer, Pyrindamycin B, share the same molecular formula and a complex heterocyclic core structure.[1] The key structural feature is a tricyclic system known as a pyrrolo[3][4]benzodiazepine (PBD) core, which is responsible for its DNA binding properties.[5][6][7] While a complete total synthesis of this compound has not been extensively reported in peer-reviewed literature, significant research has focused on the synthesis of its core structures and analogs.[3][4][8] This document provides a detailed overview of the synthetic methodologies for constructing the fundamental pyrrolo[3][4]benzodiazepine core of this compound, along with experimental protocols for key reactions.

Core Structure and Synthetic Strategy

The core of this compound is the pyrrolo[2,1-c][3][4]benzodiazepine system. The synthesis of this tricyclic scaffold is a key challenge and has been the focus of numerous synthetic efforts.[6][7] Strategies often involve the sequential construction of the pyrrolidine (B122466) and benzodiazepine (B76468) rings.

A common approach involves the coupling of a suitably substituted proline derivative (for the pyrrolidine ring) with an anthranilic acid derivative (for the benzodiazepine ring), followed by cyclization to form the seven-membered diazepine (B8756704) ring. Enantioselective methods are crucial to control the stereochemistry of the final molecule, which is critical for its biological activity.[3][9][10]

Key Synthetic Steps and Experimental Protocols

The following sections detail the experimental protocols for the key steps involved in the synthesis of the pyrrolo[3][4]benzodiazepine core, based on established methodologies for related compounds.

Protocol 1: Synthesis of the Pyrrolidine Intermediate

A crucial building block for the PBD core is a functionalized pyrrolidine ring. One approach involves an asymmetric α-amination of an ester, followed by olefination to introduce necessary functional groups.[3]

Experimental Protocol:

-

Asymmetric α-amination: To a solution of the starting ester in a suitable solvent (e.g., dichloromethane), add L-proline (as a catalyst) and nitrosobenzene (B162901) at low temperature (e.g., -20 °C). Stir the reaction mixture for several hours until completion, monitored by TLC.

-

Purification: After quenching the reaction, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

HWE Olefination: To a solution of the α-amino ester in an appropriate solvent (e.g., THF), add a phosphonate (B1237965) reagent and a base (e.g., NaH) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-